molecular formula C8H6Cl2N4O2 B12639282 Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate CAS No. 919354-10-2

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate

Cat. No.: B12639282
CAS No.: 919354-10-2
M. Wt: 261.06 g/mol
InChI Key: JTDSDQAZRPSQBL-UHFFFAOYSA-N
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Description

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C₈H₆Cl₂N₄O₂ It is a derivative of pyridine, characterized by the presence of azido and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate typically involves the reaction of 4,5,6-trichloropyridine-3-carboxylic acid with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group without causing decomposition .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Reduction Reactions: Formation of ethyl 4-amino-5,6-dichloropyridine-3-carboxylate.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is primarily related to its ability to undergo azide-alkyne cycloaddition reactions. This reaction forms triazoles, which are known for their stability and bioactivity. The azido group can also be reduced to an amine, which can then interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-azido-5-chloropyridine-3-carboxylate
  • Ethyl 4-azido-6-chloropyridine-3-carboxylate
  • Ethyl 4-azido-5,6-dibromopyridine-3-carboxylate

Uniqueness

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is unique due to the presence of both azido and dichloro substituents on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The dichloro substituents enhance the compound’s electrophilicity, facilitating nucleophilic substitution reactions .

Properties

CAS No.

919354-10-2

Molecular Formula

C8H6Cl2N4O2

Molecular Weight

261.06 g/mol

IUPAC Name

ethyl 4-azido-5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C8H6Cl2N4O2/c1-2-16-8(15)4-3-12-7(10)5(9)6(4)13-14-11/h3H,2H2,1H3

InChI Key

JTDSDQAZRPSQBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1N=[N+]=[N-])Cl)Cl

Origin of Product

United States

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